ZnT-1 protein
Description
Properties
CAS No. |
162064-55-3 |
|---|---|
Molecular Formula |
C11H16N4O4S |
Synonyms |
ZnT-1 protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Znt 1 Protein
Primary Structure and Domain Organization
The ZnT-1 protein is a member of the Cation Diffusion Facilitator (CDF) family. frontiersin.org Cryo-electron microscopy (cryo-EM) studies have revealed that human ZnT-1 (hZnT1) is organized into three main domains: a transmembrane domain (TMD), a cytosolic C-terminal domain (CTD), and an extracellular domain (ECD). researchgate.netnih.govrcsb.org The protein's N- and C-termini are both located in the cytoplasm. researchgate.netpnas.org This structural organization is crucial for its role in zinc transport. researchgate.netnih.gov
Transmembrane Domains and Predicted Topology
The transmembrane domain of ZnT-1 consists of six transmembrane helices (TMs). researchgate.netnih.govpnas.org These helices are organized into two bundles, with TM1, 2, 4, and 5 forming one bundle, and TM3 and 6 forming the other. researchgate.net The zinc-binding site within the TMD is formed by conserved hydrophilic residues, specifically HXXXD motifs, located in TM2 and TM5. researchgate.net The arrangement of these helices creates a pathway for zinc ions to move across the cell membrane. researchgate.netresearchgate.net Computational models and cryo-EM structures have confirmed this six-helix architecture with both the N- and C-termini facing the cytoplasm. researchgate.netresearchgate.netpnas.org
Cytosolic C-Terminal Domain (CTD) Structure and Characteristics
The cytosolic C-terminal domain (CTD) plays a significant role in the function and regulation of ZnT-1. frontiersin.org Structurally, the CTD of human ZnT-1 has been shown to form a V-shaped core and exists as a dimer in solution. frontiersin.org This domain is involved in protein-protein interactions, such as with the Raf-1 kinase, which can activate the Ras-Raf-ERK signaling pathway. frontiersin.org The CTD is also crucial for the dimerization of the entire this compound. nih.govpdbj.orgembopress.org While some studies suggest the CTD acts as a metal sensor, others propose that zinc is always bound with high affinity, and conformational changes primarily occur in the TMD. frontiersin.org
Unique Histidine-Rich Regions and Their Potential Roles
A distinctive feature of ZnT-1 is a large, cytosolic histidine-rich loop situated between transmembrane domains IV and V. nih.govkyoto-u.ac.jp This region is believed to be a potential metal-binding site. nih.gov While such histidine-rich regions are found in other zinc transporters, the specific number and distribution of histidine residues in ZnT-1 are unique. nih.gov Truncation of this loop has a noticeable effect on ZnT-1-mediated zinc transport. nih.gov These histidine residues may be involved in sensing intracellular zinc levels or in the catalytic transport cycle, potentially through interactions with the transmembrane substrate-binding site. nih.govnih.gov
Oligomeric State and Inter-Subunit Interactions
ZnT-1 functions as a homodimer, a structural arrangement essential for its activity. researchgate.netnih.govrcsb.org The dimerization is a result of extensive interactions between the cytosolic C-terminal domains (CTDs), the transmembrane domains (TMDs), and the extracellular domains (ECDs) of the two subunits. nih.govpdbj.orgembopress.org This oligomeric state is a conserved feature among many members of the Cation Diffusion Facilitator (CDF) family. frontiersin.org
Homodimerization Mechanisms
The formation of the ZnT-1 homodimer is a multi-domain effort. The cytosolic C-terminal domains (CTDs) are sufficient to form a stable dimer on their own. frontiersin.org In the transmembrane region, hydrophobic interactions, particularly between TM2 and TM3 of each protomer, are key mediators of dimer formation. nih.gov Furthermore, the unique cysteine-rich extracellular domain (ECD) significantly contributes to the dimerization process. nih.govpdbj.orgembopress.org The charge interlock between TM3 and TM6 also helps to stabilize the dimeric conformation. researchgate.net This intricate network of interactions across all three domains ensures the stable and functional Y-shaped homodimeric structure of ZnT-1. frontiersin.org
Hetero-oligomerization Potential with Other ZnT Family Members
The functional unit of ZnT transporters is typically an oligomer, most commonly a dimer. kyoto-u.ac.jp While ZnT-1 is known to form homodimers, evidence suggests that members of the ZnT family are also capable of forming heterodimers. researchgate.netiu.edu Specifically, studies have indicated that ZnT-1, ZnT-2, ZnT-3, and ZnT-4 have the potential to form heterodimeric complexes. iu.edu
A well-documented example of hetero-oligomerization within the family is the interaction between ZnT-5 and ZnT-6, which form a functional heterodimer. kyoto-u.ac.jpiu.eduwikigenes.org The cytoplasmic C-terminal region of the transporters is believed to be crucial for this complex formation. kyoto-u.ac.jp The ability to form such hetero-oligomers may be a mechanism to modulate transporter function and localization. kyoto-u.ac.jpiu.edu
| Interacting ZnT Proteins | Type of Oligomer | Source |
| ZnT-1 / ZnT-1 | Homodimer | researchgate.netnih.gov |
| ZnT-1 / ZnT-2 | Heterodimer (Potential) | iu.edu |
| ZnT-1 / ZnT-3 | Heterodimer (Potential) | iu.edu |
| ZnT-1 / ZnT-4 | Heterodimer (Potential) | iu.edu |
| ZnT-5 / ZnT-6 | Heterodimer | kyoto-u.ac.jpwikigenes.org |
| ZnT-7 / ZnT-7 | Homodimer | wikigenes.org |
Cryo-Electron Microscopy (Cryo-EM) Derived Structural Insights
Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the high-resolution structure of human ZnT-1 (hZnT1). nih.govembopress.org These studies have revealed that ZnT-1 forms a homodimer where each protomer consists of a transmembrane domain (TMD) with six helices, a cytosolic domain (CTD), and a unique cysteine-rich extracellular domain (ECD). researchgate.netnih.govembopress.orgresearchgate.net The dimerization interface involves extensive interactions between all three of these domains. researchgate.netembopress.org
| Structural Feature | Description | Source |
| Oligomeric State | Homodimer | nih.gov |
| Subunit Domains | Transmembrane Domain (TMD), Cytosolic Domain (CTD), Extracellular Domain (ECD) | nih.govembopress.orgresearchgate.net |
| TMD Structure | Six transmembrane segments per subunit | nih.gov |
| Overall Conformation | The transmembrane region has been observed in an outward-facing state | nih.govrcsb.org |
Conformational States and Dynamics in Zinc Transport
Cryo-EM has successfully captured snapshots of ZnT-1 in various functional states, providing insight into the dynamics of zinc transport. embopress.orgembopress.org The transport mechanism is believed to follow an alternating access model, where the protein shifts between different conformations to move zinc ions across the plasma membrane.
At a neutral pH of 7.5, the ZnT-1 dimer predominantly adopts an outward-facing (OF) conformation in both protomers. researchgate.netembopress.orgresearchgate.net However, when subjected to a lower pH of 6.0, which is thought to facilitate the proton-coupled transport mechanism, ZnT-1 displays a range of conformational states. embopress.orgembopress.org These include dimers where both protomers are outward-facing (OF/OF), both are inward-facing (IF/IF), and a hybrid state where one is outward-facing and the other is inward-facing (OF/IF). researchgate.netembopress.orgembopress.orgresearchgate.net This conformational flexibility is considered essential for the transport cycle. nih.gov These findings support a model where ZnT-1 acts as a Zn²⁺/H⁺ exchanger. researchgate.netnih.gov Other studies also suggest that ZnT-1 may function as a Zn²⁺/Ca²⁺ exchanger, a process that would similarly rely on these conformational dynamics. nih.gov
Zinc Ion Coordination within Transmembrane Domains
The cryo-EM structures have identified the zinc ion binding site within the transmembrane domains of ZnT-1. embopress.orgembopress.org In the outward-facing state at pH 7.5, zinc ions are coordinated at this TMD site. researchgate.netembopress.orgresearchgate.net In the inward-facing state, the zinc ion is coordinated by a typical tetrahedral network of residues. embopress.org The precise composition of coordinating amino acid residues at the binding site can vary between different conformational states, highlighting the dynamic nature of the ion-protein interaction during the transport process. embopress.org
Functional Mechanisms and Transport Dynamics of Znt 1 Protein
Zinc Efflux Mechanism across Biological Membranes
ZnT-1 is predominantly located on the plasma membrane and functions as a key exporter of cytosolic zinc to the extracellular space. nih.govresearchgate.net This efflux mechanism is vital for preventing the accumulation of zinc to potentially toxic concentrations within the cell. pnas.org The process of moving zinc against its concentration gradient implies an active transport mechanism, which has been a subject of extensive research. nih.gov Structural studies have revealed that ZnT-1 forms a homodimer, a configuration that is essential for its transport activity. embopress.orgnih.gov The protein consists of a transmembrane domain (TMD), a cytosolic domain (CTD), and a unique cysteine-rich extracellular domain (ECD) that all contribute to its function. embopress.org
Proton-Coupled Transport (Zn2+/H+ Antiporter Activity)
A significant body of evidence suggests that ZnT-1 functions as a Zn²⁺/H⁺ antiporter, utilizing the proton gradient across the plasma membrane to drive zinc efflux. researchgate.netresearchgate.net This mechanism is common among members of the Cation Diffusion Facilitator (CDF) family, to which ZnT-1 belongs. nih.govresearchgate.net In this model, the outward movement of one zinc ion is coupled with the inward movement of protons.
Cryo-electron microscopy (cryo-EM) studies have provided structural insights into this process, capturing the transporter in various conformational states at different pH levels. embopress.orgnih.gov At a lower pH (pH 6.0), which signifies a higher proton concentration, ZnT-1 exhibits a mix of outward-facing (OF) and inward-facing (IF) conformations, suggesting a dynamic transition that facilitates ion exchange. embopress.orgembopress.org In contrast, at a more neutral pH (pH 7.5), the protein predominantly adopts an outward-facing conformation. embopress.orgnih.gov This pH-dependent conformational change is a hallmark of proton-coupled antiport.
The stoichiometry of this exchange has been a topic of investigation, with some studies on related transporters suggesting a ratio of one zinc ion to two or three protons, depending on the external pH. researchgate.netelifesciences.org This ratio would be physiologically advantageous, as it would leverage both the proton gradient and the membrane potential to efficiently export zinc from the cytoplasm. researchgate.net
| pH Level | Predominant Conformation(s) | Implication for Transport |
|---|---|---|
| 6.0 | Outward-facing (OF) and Inward-facing (IF) | Dynamic transition facilitating Zn²⁺/H⁺ exchange. embopress.orgnih.gov |
| 7.5 | Outward-facing (OF) | Favors release of zinc to the extracellular space. embopress.orgnih.gov |
Calcium-Coupled Transport (Zn2+/Ca2+ Exchanger Activity)
More recent research has uncovered an alternative or additional mechanism for ZnT-1-mediated zinc efflux, particularly in neuronal cells, involving a coupling with calcium ions. nih.gov These studies propose that ZnT-1 can function as a Zn²⁺/Ca²⁺ exchanger, where the efflux of zinc is coupled to the influx of calcium. nih.govnih.gov
Experimental evidence has shown that the removal of extracellular calcium abolishes zinc efflux mediated by ZnT-1, while increasing extracellular calcium levels enhances it. nih.gov Furthermore, a rise in intracellular calcium has been observed to coincide with the removal of cytosolic zinc, further supporting the Zn²⁺/Ca²⁺ exchange model. nih.gov In HEK293T cells, ZnT-1 mediated zinc efflux was found to be dependent on the presence of extracellular calcium. researchgate.net Fitting the data to a Hill equation yielded a Hill coefficient of 1.7, suggesting a cooperative effect of calcium ions. researchgate.net Some studies have even suggested that in certain contexts, the transport is independent of proton gradients. nih.gov This dual functionality suggests that the coupling mechanism of ZnT-1 might be cell-type specific or dependent on the physiological context. nih.govresearchgate.net
| Experimental Observation | Conclusion | Reference |
|---|---|---|
| Elimination of extracellular Ca²⁺ abolishes Zn²⁺ efflux. | Extracellular Ca²⁺ is necessary for ZnT-1 mediated efflux. | nih.gov |
| Increased extracellular Ca²⁺ enhances Zn²⁺ efflux. | ZnT-1 transport activity is stimulated by extracellular Ca²⁺. | nih.gov |
| Intracellular Ca²⁺ rise parallels cytoplasmic Zn²⁺ removal. | Suggests a direct exchange of Zn²⁺ for Ca²⁺. | nih.gov |
| Cooperative effect of calcium ions (Hill coefficient of 1.7). | Multiple calcium ions may be involved in the transport cycle. | researchgate.net |
Kinetic Characteristics of Zinc Transport
The kinetics of zinc transport by ZnT-1 have been characterized to understand its efficiency and regulatory mechanisms. While specific kinetic parameters for ZnT-1 are not extensively detailed in the provided context, studies on related transporters and the general principles of CDF family proteins provide some insights. For instance, a related zinc transporter, SLC30A5, has a reported Michaelis constant (KM) for Zn²⁺ of 0.25 µM and a maximum velocity (Vmax) of 15 nmol/min/mg for zinc transport. uniprot.org
The transport process is influenced by the availability of the coupling ion, be it protons or calcium. nih.govresearchgate.net The rate of transport is dependent on the magnitude of the ion gradient across the membrane. nih.gov In the case of proton-coupled transport, the pH difference between the cytosol and the extracellular space is a key determinant of transport velocity. elifesciences.org For calcium-coupled transport, the concentration of extracellular calcium directly influences the rate of zinc efflux. nih.govresearchgate.net The cooperative binding of calcium suggests a sigmoidal relationship between calcium concentration and transport rate, allowing for a more sensitive regulation of zinc efflux. researchgate.net
Role in Cytosolic Zinc Level Modulation
The primary and most well-established role of ZnT-1 is the modulation of cytosolic zinc levels. nih.govresearchgate.net By actively exporting zinc from the cytoplasm, ZnT-1 serves as a crucial defense mechanism against zinc toxicity. nih.govresearchgate.net Cellular zinc levels are tightly regulated, and any disruption can have significant physiological consequences. researchgate.net
ZnT-1 expression itself is regulated by cellular zinc status. nih.govresearchgate.net Under zinc-sufficient conditions, ZnT-1 accumulates on the plasma membrane to enhance its zinc efflux capacity. researchgate.net Conversely, when zinc levels are low, the transporter may be endocytosed and degraded. uniprot.org This regulatory feedback loop ensures that cytosolic zinc is maintained within a narrow, optimal range.
In addition to its direct role in transport, ZnT-1 also has regulatory functions through protein-protein interactions. nih.gov For example, it can modulate the activity of the Raf-1 kinase, a component of the RAS-ERK signaling pathway. researchgate.net By controlling local zinc concentrations, ZnT-1 can influence signaling cascades and other cellular processes. researchgate.net The protein's ability to interact with other cellular components, such as the L-type calcium channel, further highlights its multifaceted role in cellular physiology beyond simple ion transport. nih.gov
| Compound Name |
|---|
| Zinc |
| Proton |
| Calcium |
| Cobalt |
| Iron |
| N-methyl D-glucamine |
Regulation of Znt 1 Protein Expression and Activity
Transcriptional Control Mechanisms
The primary regulation of ZnT-1 occurs at the level of gene transcription, where the availability of zinc ions directly influences the rate at which the SLC30A1 gene (the gene encoding ZnT-1) is transcribed into messenger RNA (mRNA).
A key player in the transcriptional regulation of ZnT-1 is the Metal Regulatory Transcription Factor 1 (MTF-1). physiology.orgnih.gov MTF-1 is a zinc-dependent transcription factor that senses elevated intracellular zinc concentrations. nih.govresearchgate.net When intracellular free zinc levels rise, zinc ions bind to the zinc finger domains of MTF-1. mdpi.comspandidos-publications.com This binding event activates MTF-1, enabling it to bind to specific DNA sequences and stimulate the transcription of its target genes, including ZnT-1. physiology.orgbibliotekanauki.plnih.gov
The activation of ZnT-1 expression by MTF-1 is part of a crucial negative feedback loop. As ZnT-1 protein levels increase, the efflux of excess zinc from the cell is enhanced, thereby reducing intracellular zinc concentrations and, consequently, diminishing MTF-1 activation. bibliotekanauki.pl This mechanism allows cells to efficiently counteract potentially toxic high levels of zinc. bibliotekanauki.pl Studies using mouse embryo fibroblasts with deleted MTF-1 genes have demonstrated that MTF-1 is essential for both the basal and metal-induced expression of the ZnT-1 gene. nih.gov This underscores the central role of MTF-1 in coordinating the expression of genes involved in zinc homeostasis and protecting against metal toxicity. nih.govnih.gov
The specific DNA sequences that MTF-1 binds to are known as Metal Response Elements (MREs). vumc.orgsdbonline.org These short DNA motifs, characterized by the consensus sequence 5′-TGCRCNC-3′, are located in the promoter regions of MTF-1 target genes. physiology.orgsdbonline.org The promoter of the mouse ZnT-1 gene contains two such MREs, and in vitro studies have confirmed that mouse MTF-1 can bind avidly to these sequences. nih.gov
The binding of activated MTF-1 to these MREs is a critical step for initiating the transcription of the ZnT-1 gene in response to heavy metal load. sdbonline.org The presence of multiple MREs in the promoter/enhancer regions of MTF-1 target genes is a common feature, allowing for a robust transcriptional response. spandidos-publications.comspandidos-publications.com The interaction between MTF-1 and MREs ensures that the expression of ZnT-1 is tightly coupled to cellular zinc status, providing a direct mechanism for the cell to regulate zinc efflux. nih.gov
The transcriptional regulation of ZnT-1 is directly influenced by dietary zinc intake, although the response can vary between different tissues. In animal models, dietary zinc supplementation has been shown to increase the levels of intestinal ZnT-1 mRNA and protein. pnas.orgnih.gov For instance, one study found that a zinc-supplemented diet led to an approximate 50% increase in intestinal ZnT-1 mRNA and a 10% increase in the protein. pnas.orgnih.gov In contrast, dietary zinc deficiency has been shown to down-regulate ZnT-1 mRNA levels in the visceral yolk sac of mice during pregnancy. nih.gov
The response to acute changes in zinc intake is even more pronounced. An acute oral dose of zinc can lead to a rapid and significant up-regulation of intestinal ZnT-1 mRNA, with studies reporting as much as an 8-fold increase. pnas.orgnih.gov However, this dramatic increase in mRNA does not always translate to a proportional increase in this compound levels, suggesting that other regulatory mechanisms are at play. pnas.orgnih.gov Interestingly, the liver's response can differ from that of the intestine. In one study, an acute oral zinc dose did not significantly affect liver ZnT-1 mRNA but resulted in a 5-fold increase in liver this compound. pnas.orgnih.gov These findings highlight that while dietary zinc is a key regulator of ZnT-1 expression, the specific response at both the mRNA and protein level is tissue-dependent. pnas.orgnih.gov
Table 1: Effect of Dietary Zinc on ZnT-1 Expression in Rats
| Treatment | Tissue | Change in ZnT-1 mRNA | Change in this compound |
|---|---|---|---|
| Dietary Zinc Supplementation | Intestine | ~50% Increase | ~10% Increase |
| Dietary Zinc Supplementation | Liver | No Effect | No Effect |
| Acute Oral Zinc Dose | Intestine | 8-fold Increase | No Corresponding Increase |
| Acute Oral Zinc Dose | Liver | No Significant Effect | 5-fold Increase |
Data sourced from studies on intact animal models. pnas.orgnih.gov
Post-Transcriptional and Post-Translational Regulation
Beyond transcriptional control, the expression and function of ZnT-1 are also modulated by processes that occur after the gene has been transcribed. These include modifications to the protein itself and responses to cellular stress signals.
ZnT-1 undergoes a post-translational modification known as N-glycosylation, where a carbohydrate chain is attached to an asparagine residue. nih.govresearchgate.net Specifically, this modification occurs at asparagine-299 (Asn299), which is located in an extracellular loop of the protein. nih.govuniprot.orggenecards.org This N-glycosylation is important for regulating the stability of the this compound. nih.gov
Under zinc-deficient conditions, the glycosylated this compound on the cell surface is targeted for endocytosis and subsequent degradation through both the proteasomal and lysosomal pathways. nih.govresearchgate.net Conversely, non-glycosylated ZnT-1 appears to be more stable. nih.govresearchgate.net This suggests that N-glycosylation provides a mechanism for the fine-tuned regulation of ZnT-1 levels on the plasma membrane. nih.gov While this modification is crucial for controlling the protein's stability, it does not seem to affect its ability to transport zinc or its localization to the cell surface. nih.govresearchgate.net The conservation of this N-glycosylation site among vertebrate orthologs of ZnT-1 suggests that this regulatory mechanism was acquired during vertebrate evolution to allow for more sophisticated control of zinc homeostasis. researchgate.net
Cellular oxidative stress can also influence the regulation of ZnT-1. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to the release of zinc from proteins like metallothionein (B12644479). portlandpress.com This release of free zinc can, in turn, activate MTF-1. nih.govresearchgate.net
Activated MTF-1 then stimulates the expression of its target genes, including ZnT-1 and metallothioneins, as a protective response. nih.govresearchgate.netportlandpress.com By increasing ZnT-1 levels, the cell can efflux the excess zinc that may have been released during oxidative stress, thus mitigating potential zinc toxicity. nih.gov Therefore, the MTF-1-mediated regulation of ZnT-1 is not only a response to high dietary zinc but also a component of the cellular defense against oxidative stress. researchgate.net Some studies have shown that conditions inducing oxidative stress, such as chronic alcohol exposure or heat stress, can alter the expression of zinc transporters, including ZnT-1, in tissues like the liver and jejunum. nih.govkuleuven.be
mRNA Splicing Variants and Their Properties
Alternative splicing of the SLC30A1 gene, which encodes the this compound, gives rise to different mRNA transcript variants. While the existence of these variants is documented in genomic databases, comprehensive functional characterization of the resulting protein isoforms is not yet extensively detailed in scientific literature. However, the available research and genomic data indicate that variations in the ZnT-1 transcript can lead to proteins with altered properties and functional consequences.
Some literature suggests that splicing variants of ZnT transporters, which may possess different topologies such as lacking or having additional transmembrane domains, can retain their ability to transport zinc. Current time information in Sheffield, GB. These variants might function through alternative zinc transport mechanisms or modulate the activity of the canonical this compound by forming complexes. Current time information in Sheffield, GB.
In the context of disease, alterations in the ZnT-1 transcript have been identified. For instance, loss-of-function (LoF) mutations in ZnT-1, which can include splice variants, have been noted at a higher frequency in cancer specimens compared to healthy populations. This suggests a potential role for altered ZnT-1 isoforms in the pathology of cancer.
Furthermore, studies on primary aldosteronism have identified recurrent in-frame deletions within the SLC30A1 gene, such as p.L51_A57del. These deletions, which can be considered a type of splice site mutation, result in a this compound with abnormal ion transport capabilities. This finding underscores how modifications to the primary transcript can significantly impact the protein's function.
While detailed properties of specific ZnT-1 mRNA splice variants are an area for further research, the principle of alternative splicing in the broader family of ZnT transporters is better understood. For example, in the related transporter ZnT5, different splice variants with distinct C-terminal regions have been shown to have different subcellular localizations, with one variant targeting the Golgi apparatus and another remaining in the endoplasmic reticulum. This precedent in a related zinc transporter highlights the potential for ZnT-1 splice variants to exhibit unique properties, such as altered localization, stability, or transport kinetics.
Below is a summary of known information regarding variations in the ZnT-1 transcript.
| Variant Type | Description | Potential Properties/Significance |
|---|---|---|
| Alternative mRNA Transcripts | Existence of multiple mRNA sequences for the SLC30A1 gene is noted in genomic databases. genecards.orgorigene.com | The specific functional differences between the protein isoforms produced from these transcripts are not yet fully characterized. |
| In-frame Deletions (e.g., p.L51_A57del) | Recurrent somatic mutations identified in patients with primary aldosteronism. biorxiv.org | Leads to abnormal ion transport and contributes to the pathophysiology of the disease. biorxiv.org |
| Loss-of-Function (LoF) Mutations | This category can include splice variants and has been observed at a higher frequency in cancer. | Suggests a role for dysfunctional ZnT-1 variants in carcinogenesis. |
Intracellular Zinc-Dependent Regulatory Feedback Loops
The expression and activity of ZnT-1 are intricately regulated by the intracellular concentration of zinc, forming a crucial feedback loop to maintain cellular zinc homeostasis. This regulation occurs at both the transcriptional and post-translational levels, ensuring that cells can efficiently respond to fluctuations in zinc availability.
At the transcriptional level, the expression of the SLC30A1 gene is primarily controlled by the Metal-Responsive Transcription Factor-1 (MTF-1). mdpi.comnih.gov In conditions of high intracellular zinc, zinc ions act as a signaling molecule, binding to the zinc-finger domains of MTF-1. nih.gov This binding event induces a conformational change in MTF-1, promoting its translocation into the nucleus. researchgate.net Once in the nucleus, activated MTF-1 binds to specific DNA sequences known as Metal Response Elements (MREs), which are present in the promoter region of the SLC30A1 gene. nih.govnih.gov The binding of MTF-1 to these MREs initiates the transcription of the SLC30A1 gene, leading to an increase in ZnT-1 mRNA and subsequent protein synthesis. bibliotekanauki.ploup.com The newly synthesized this compound is then trafficked to the plasma membrane to facilitate the efflux of excess zinc from the cell. This process forms a negative feedback loop: as intracellular zinc levels decrease due to the action of ZnT-1, the activation of MTF-1 is reduced, leading to a down-regulation of SLC30A1 gene expression. bibliotekanauki.pl This mechanism allows for a sensitive and rapid response to prevent zinc toxicity.
Post-translational regulation provides another layer of control over ZnT-1 activity. The stability and localization of the this compound are dependent on the cellular zinc status. Under zinc-sufficient conditions, this compound accumulates at the plasma membrane, where it is active in exporting zinc. nih.govresearchgate.net However, in a zinc-deficient environment, ZnT-1 molecules located on the cell surface are targeted for internalization via endocytosis and are subsequently degraded through both the proteasomal and lysosomal pathways. nih.govresearchgate.net This zinc-dependent degradation prevents the cell from losing essential zinc when its intracellular concentration is low. The stability of the this compound is also influenced by post-translational modifications, such as N-glycosylation at asparagine residue 299 (Asn299). nih.govuniprot.org The non-glycosylated form of ZnT-1 has been found to be more stable, suggesting that glycosylation may play a role in marking the protein for degradation. nih.gov
The regulatory feedback loop of ZnT-1 expression in response to dietary zinc has been observed in vivo. For instance, an acute high oral dose of zinc has been shown to cause a significant up-regulation of ZnT-1 mRNA in the intestine and a substantial increase in this compound levels in the liver. This demonstrates the physiological relevance of this feedback mechanism in managing systemic zinc homeostasis.
The following table summarizes the key aspects of the intracellular zinc-dependent regulatory feedback loops for ZnT-1.
| Regulatory Level | Condition | Mechanism | Outcome |
|---|---|---|---|
| Transcriptional | High Intracellular Zinc | Activation of MTF-1, which binds to MREs in the SLC30A1 promoter. mdpi.comnih.govnih.gov | Increased transcription of SLC30A1 and synthesis of this compound. bibliotekanauki.ploup.com |
| Low Intracellular Zinc | MTF-1 remains inactive and does not bind to MREs. bibliotekanauki.pl | Basal or reduced transcription of SLC30A1. nih.gov | |
| Post-translational | Zinc-Sufficient | This compound accumulates at the plasma membrane. nih.govresearchgate.net | Active zinc efflux from the cell. |
| Zinc-Deficient | Endocytosis and degradation of plasma membrane ZnT-1 via proteasomal and lysosomal pathways. nih.govresearchgate.net | Conservation of intracellular zinc. |
Cellular and Subcellular Localization of Znt 1 Protein
Predominant Localization to the Plasma Membrane
ZnT-1 is distinguished among the ZnT family as the only member that is predominantly located on the plasma membrane. nih.govembopress.orgnih.govinstitutolala.com.mx This localization is fundamental to its primary role as a zinc efflux transporter, actively moving cytosolic zinc into the extracellular space. elifesciences.orgnih.gov This function serves as a protective mechanism, shielding cells from the potential toxicity of elevated intracellular zinc levels. embopress.orgkyoto-u.ac.jp
Under conditions of zinc sufficiency, ZnT-1 accumulates on the plasma membrane, a finding consistent with its role in zinc export. nih.govnih.gov Studies utilizing immunofluorescence in normal human kidney (HK-2) cells have shown that ZnT-1 is the most abundant zinc transporter at the cellular membrane. medclinrese.org Furthermore, the expression of a ZnT-1-green fluorescent protein (GFP) fusion protein confirmed its localization to the plasma membrane. pnas.org This strategic positioning allows the cell to efficiently respond to and manage fluctuations in zinc concentration. nih.gov
Context-Dependent Diversification of Subcellular Localization
While its primary residence is the plasma membrane, the subcellular distribution of ZnT-1 is not static. Research has revealed a notable diversification in its localization, which is highly dependent on the specific cell type and its state of polarization. kyoto-u.ac.jpmedclinrese.org In some contexts, ZnT-1 is also found within various intracellular compartments, where it may perform alternative regulatory functions. nih.govresearchgate.netnih.gov
In polarized epithelial cells, which have distinct apical and basolateral membrane domains, the localization of ZnT-1 is precisely controlled and varies by tissue type. This differential placement is crucial for directional zinc transport across epithelial layers.
Basolateral Membrane: In intestinal enterocytes, which are responsible for dietary zinc absorption, ZnT-1 is predominantly found on the basolateral surface. kyoto-u.ac.jppnas.orgdoi.org This localization, confirmed in polarized Caco-2 intestinal cells, facilitates the export of zinc from the enterocyte into the portal circulation for distribution throughout the body. nih.gov Similarly, in the epithelial cells of the kidney's distal tubules, ZnT-1 is situated at the basolateral membrane, where it is believed to play a role in reabsorbing zinc from the glomerular filtrate. doi.org
Apical Membrane: In contrast, pancreatic acinar cells exhibit ZnT-1 localization at the apical membrane. kyoto-u.ac.jp This positioning is thought to be involved in the secretion of zinc into pancreatic juice. Likewise, in prostate epithelial cells, ZnT-1 is expressed on the apical plasma membrane, where it is responsible for mediating zinc efflux into the acinus lumen. mdpi.com
| Cell Type | Membrane Localization | Physiological Role | Source |
|---|---|---|---|
| Intestinal Enterocytes (e.g., Caco-2) | Basolateral | Zinc absorption into portal blood | nih.govkyoto-u.ac.jppnas.orgdoi.org |
| Kidney Distal Tubule Epithelial Cells | Basolateral | Zinc reabsorption from filtrate | doi.org |
| Pancreatic Acinar Cells | Apical | Zinc secretion into pancreatic juice | kyoto-u.ac.jp |
| Prostate Epithelial Cells | Apical | Zinc efflux into acinus lumen | mdpi.com |
Beyond the plasma membrane, ZnT-1 has been identified within several intracellular organelles, suggesting a broader range of functions than solely zinc export. researchgate.netnih.gov
Endoplasmic Reticulum (ER): ZnT-1 has been reported in the endoplasmic reticulum. nih.govkyoto-u.ac.jp Within the ER, it may engage in protein-protein interactions, such as with the β-subunit of the L-type calcium channel or with EVER proteins, which are implicated in the skin disease Epidermodysplasia verruciformis. nih.gov
Mitochondria: Some studies have documented the presence of ZnT-1 in the mitochondria of rat hepatocytes. embopress.orgresearchgate.netnih.gov However, other research in breast cancer (MCF-7) cells did not find co-localization of ZnT-1 with mitochondrial markers, indicating this may be a cell-type-specific phenomenon. nih.gov
Endosomes: In human macrophages, ZnT-1 has been localized to endosomes. embopress.orgresearchgate.netnih.gov
Other Locations: In certain cancer cells, such as the 786-0 renal cell carcinoma line, ZnT-1 has been surprisingly found in the nucleus, a stark contrast to its membrane localization in normal kidney cells. medclinrese.org Gene Ontology annotations also list the Golgi apparatus and the nuclear membrane as potential locations for ZnT-1. genecards.org
| Compartment | Observed In | Potential Function/Interaction | Source |
|---|---|---|---|
| Endoplasmic Reticulum (ER) | General, Human Keratinocytes | Interaction with L-type calcium channels, EVER proteins | nih.govkyoto-u.ac.jp |
| Mitochondria | Rat Hepatocytes | Zinc homeostasis within the organelle | embopress.orgresearchgate.netnih.gov |
| Endosomes | Human Macrophages | Regulation of endosomal processes | embopress.orgresearchgate.netnih.gov |
| Nucleus / Perinuclear Region | Renal Carcinoma Cells (786-0) | Context-dependent, potentially related to disease state | medclinrese.org |
| Golgi Apparatus | Gene Ontology Annotation | Not fully characterized | genecards.org |
Mechanisms of Protein Trafficking and Cell Surface Accumulation
The trafficking of ZnT-1 to its various subcellular destinations, particularly its accumulation at the cell surface, is a tightly regulated process influenced by cellular zinc status and protein-protein interactions.
The concentration of ZnT-1 at the plasma membrane is dynamically controlled by cellular zinc levels. nih.gov In response to high zinc, the cell not only increases the expression of the SLC30A1 gene but also facilitates the accumulation of existing ZnT-1 protein at the plasma membrane. nih.gov This mechanism, which is reminiscent of the trafficking of the copper transporter ATP7A, allows for a rapid response to manage zinc influx without relying solely on the slower process of gene transcription and protein synthesis. nih.gov Conversely, under conditions of zinc deficiency, ZnT-1 molecules are removed from the plasma membrane via endocytosis and are subsequently targeted for degradation through both proteasomal and lysosomal pathways. nih.govnih.gov
Post-translational modifications also play a role. N-glycosylation at the asparagine-299 residue has been shown to be important for regulating the stability of the this compound, although this modification does not appear to affect its transport to the cell surface. nih.govnih.gov Furthermore, the ability of ZnT-1 to form dimers with other ZnT transporters (heterodimerization) can significantly alter its final subcellular destination. For instance, while ZnT-1 typically resides at the plasma membrane as a homodimer, its heterodimerization with ZnT-3 redirects the complex to intracellular vesicles. nih.gov In an opposite effect, when ZnT-2 or ZnT-4, which are normally vesicular, form a heterodimer with ZnT-1, they are relocated to the plasma membrane. nih.gov
Physiological Roles and Systemic Contributions of Znt 1 Protein
Essentiality in Embryonic Development and Viability
The zinc transporter-1 (ZnT-1) protein is critically essential for embryonic development, and its absence is lethal. nih.govembopress.org This has been demonstrated in knockout mouse models where the gene for ZnT-1 (Slc30a1) has been deleted. nih.gov Homozygous ZnT-1 knockout mice die in utero shortly after implantation, experiencing a catastrophic failure of embryonic development. nih.govembopress.org These embryos fail to progress past the egg cylinder stage and are typically resorbed by day nine of pregnancy. nih.gov
The expression of the ZnT-1 gene is detected in the trophoblasts and the maternal deciduum during the post-implantation period, suggesting it plays a vital role in transporting maternal zinc to the developing embryo. nih.gov The developmental failure of homozygous ZnT-1 embryos could not be prevented by altering the maternal dietary zinc intake during pregnancy. nih.gov Interestingly, embryos in heterozygous ZnT-1 females were found to be about three times more likely to develop abnormally when the mother was subjected to dietary zinc deficiency later in pregnancy, as compared to those in wild-type females. nih.gov This highlights the indispensable role of ZnT-1 in zinc homeostasis, even in adult mice. nih.gov
Protection Against Zinc Toxicity at the Cellular Level
At the cellular level, ZnT-1 is a key player in protecting against the toxic effects of excess zinc. nih.govnih.govresearchgate.netpnas.org It functions primarily as a zinc efflux transporter, moving zinc from the cytoplasm across the plasma membrane to the extracellular space. nih.govnih.gov This action is crucial because high intracellular zinc concentrations can be cytotoxic. nih.govnih.gov
The expression of ZnT-1 is regulated by cellular zinc levels. nih.gov When intracellular zinc concentrations rise, the expression of the ZnT-1 gene is increased. nih.gov This provides a protective mechanism for cells to handle excess zinc. nih.govresearchgate.net Studies have shown that overexpressing ZnT-1 in cells confers resistance to zinc toxicity. nih.govnih.gov Both ZnT-1 and metallothionein (B12644479) (MT) genes contribute to zinc resistance, but ZnT-1 appears to have a more significant role in regulating free zinc levels. nih.govpnas.org In situations where MT genes cannot be induced, the ZnT-1 gene is amplified in zinc-resistant mouse cells. nih.govpnas.org
| Research Finding | Organism/Cell Model | Key Outcome |
| Inactivation of the ZnT-1 gene in baby hamster kidney (BHK) cells that do not express MT genes results in a zinc-sensitive phenotype. | Baby Hamster Kidney (BHK) cells | Demonstrates the primary role of ZnT-1 in zinc resistance. nih.gov |
| Expression of ZnT-1 provides approximately 7-fold greater protection against zinc toxicity compared to the 4-fold protection from MT gene expression. | Baby Hamster Kidney (BHK) cells | Highlights the significant contribution of ZnT-1 to cellular zinc detoxification. nih.gov |
| Heterologous expression of ZnT-1 in astrocytes slowed intracellular zinc accumulation and reduced their sensitivity to toxic zinc levels. | Astrocytes | Confirms the protective function of ZnT-1 in glial cells. nih.gov |
Role in Systemic Zinc Homeostasis Across Tissues
ZnT-1 is integral to maintaining systemic zinc homeostasis, with its expression being widespread across various tissues. nih.govnih.govresearchgate.net This transporter is involved in the absorption, metabolism, and regulation of zinc at a whole-body level. nih.gov
Contribution to Zinc Absorption in Intestine
In the intestine, ZnT-1 is predominantly located on the basolateral surface of enterocytes, the cells lining the small intestine. nih.govnih.gov This strategic positioning allows it to facilitate the transport of absorbed dietary zinc from the enterocytes into the portal bloodstream for circulation throughout the body. nih.govnih.govjst.go.jp The expression of intestinal ZnT-1 is responsive to dietary zinc levels. nih.govnih.gov For instance, an acute oral dose of zinc can lead to an 8-fold increase in intestinal ZnT-1 mRNA. nih.govnih.gov This suggests that ZnT-1 is a key component of the mechanism for dietary zinc absorption. nih.govpnas.org
Function in Renal and Hepatic Zinc Metabolism
The liver plays a central role in zinc homeostasis, and ZnT-1 is involved in this regulation. nih.govmdpi.comresearchgate.net In response to an acute oral zinc dose, liver ZnT-1 protein levels can increase five-fold, even without a corresponding change in its mRNA levels. nih.govnih.gov This indicates a post-transcriptional regulation of ZnT-1 in the liver. oup.com In cases of chronic liver disease, zinc metabolism is often impaired, leading to zinc deficiency. mdpi.comresearchgate.net While the precise role of ZnT-1 in renal zinc handling is still being elucidated, its presence in the kidneys suggests a contribution to zinc excretion and reabsorption. nih.gov
Specific Roles in Neuronal and Glial Cells
Within the nervous system, ZnT-1 is expressed in both neurons and glial cells, including astrocytes, microglia, and oligodendrocytes. nih.govresearchgate.net It plays a crucial role in protecting these cells from zinc-induced toxicity. nih.govresearchgate.net High levels of intracellular zinc can be detrimental to both neurons and astrocytes. nih.govresearchgate.net ZnT-1 helps to mitigate this by reducing the accumulation of intracellular zinc. nih.govresearchgate.net For example, pretreating astrocytes with sublethal zinc concentrations induces a 4-fold increase in ZnT-1 expression, making them less susceptible to toxic zinc levels. nih.govresearchgate.net In synaptic neurons, ZnT-1 is the predominant surface-expressed zinc exporter and is involved in regulating cation influx through L-type calcium channels. frontiersin.orgnih.gov
| Tissue | Cellular Localization | Primary Function |
| Intestine | Basolateral membrane of enterocytes | Facilitates absorption of dietary zinc into the bloodstream. nih.govjst.go.jp |
| Liver | Not specified in detail | Regulation of systemic zinc homeostasis. nih.govnih.gov |
| Neurons | Plasma membrane, enriched at postsynaptic density | Protection against zinc neurotoxicity and regulation of cation influx. researchgate.netnih.gov |
| Glial Cells (Astrocytes) | Plasma membrane | Protection against zinc toxicity by reducing intracellular accumulation. nih.govresearchgate.net |
Involvement in Pathophysiological Conditions and Disease Mechanisms
Zinc Dyshomeostasis in Neurodegenerative Disorders
Zinc is essential for normal brain function, playing a critical role in neurotransmission, enzyme function, and protein structure. However, the disruption of zinc homeostasis, or zinc dyshomeostasis, is increasingly recognized as a key factor in the pathogenesis of several neurodegenerative disorders. nih.gov ZnT-1, by exporting zinc from the cytoplasm to the extracellular space or into intracellular vesicles, is a crucial player in maintaining this balance. nih.gov
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs). plos.org Evidence suggests that zinc dyshomeostasis is intimately involved in AD pathogenesis, and alterations in ZnT-1 expression have been observed throughout the disease course. nih.govmdpi.com
In the brains of individuals with late-stage AD, studies have reported significantly elevated levels of ZnT-1 in vulnerable regions such as the amygdala, hippocampus/parahippocampal gyrus (HPG), and inferior parietal lobule. nih.gov Conversely, a significant depletion of ZnT-1 has been observed in the superior and middle temporal gyrus of AD patients compared to age-matched controls. nih.gov Furthermore, a significant positive correlation has been found between ZnT-1 levels and the density of senile plaques in the amygdala, suggesting a potential role for ZnT-1 in the processes of amyloid deposition. nih.gov The accumulation of zinc in the brain, potentially due to altered ZnT-1 function, is thought to contribute to Aβ aggregation. mdpi.com
Alterations in ZnT-1 expression are not limited to late-stage AD but are also evident in the earlier phases of the disease continuum, including mild cognitive impairment (MCI) and even preclinical Alzheimer's disease (PCAD). nih.govnih.gov In subjects with MCI, a condition often considered a transitional state to AD, significantly decreased levels of ZnT-1 have been found in the hippocampus/parahippocampal gyrus. nih.govoup.com This is in contrast to the elevations seen in late-stage AD, suggesting a dynamic and potentially compensatory or pathological shift in ZnT-1 expression as the disease progresses. nih.gov
Interestingly, in both MCI and early AD, ZnT-1 levels were found to be significantly elevated in the superior and middle temporal gyrus. nih.gov Studies on preclinical AD, where individuals show AD pathology at autopsy without prior clinical symptoms, have revealed a significant decrease of ZnT-1 in the hippocampus/parahippocampal gyrus. nih.govresearchgate.net These findings underscore that disruptions in zinc transport proteins like ZnT-1 occur very early in the disease process, potentially contributing to the initial pathological changes before the onset of clinical symptoms. nih.govresearchgate.net
| Disease Stage | Brain Region | Observed Change in ZnT-1 Levels |
|---|---|---|
| Preclinical Alzheimer's Disease (PCAD) | Hippocampus/Parahippocampal Gyrus (HPG) | Decreased |
| Mild Cognitive Impairment (MCI) | Hippocampus/Parahippocampal Gyrus (HPG) | Decreased |
| Mild Cognitive Impairment (MCI) | Superior and Middle Temporal Gyrus (SMTG) | Elevated |
| Early Alzheimer's Disease (EAD) | Hippocampus/Parahippocampal Gyrus (HPG) | Elevated |
| Early Alzheimer's Disease (EAD) | Superior and Middle Temporal Gyrus (SMTG) | Elevated |
| Late-Stage Alzheimer's Disease (AD) | Amygdala (AMY), Hippocampus/Parahippocampal Gyrus (HPG), Inferior Parietal Lobule (IPL) | Elevated |
| Late-Stage Alzheimer's Disease (AD) | Superior and Middle Temporal Gyrus (SMTG) | Depleted |
ZnT-1 is enriched at the postsynaptic density and plays a crucial role in regulating synaptic zinc levels and neuronal signaling. mdpi.comresearchgate.net Synaptic zinc is co-released with glutamate (B1630785) from presynaptic terminals and modulates the activity of various postsynaptic receptors, including N-methyl-D-aspartate (NMDA) receptors. royalsocietypublishing.orgnih.gov By exporting zinc from the postsynaptic neuron, ZnT-1 limits the accumulation of intracellular zinc following synaptic activity, thereby protecting neurons from potential zinc-induced toxicity. nih.gov
Research has shown that ZnT-1 interacts with the GluN2A subunit of NMDA receptors at glutamatergic synapses. researchgate.net This interaction suggests a direct role for ZnT-1 in modulating NMDA receptor function and, consequently, synaptic plasticity. Dysregulation of ZnT-1 at the synapse could therefore lead to altered neuronal excitability and contribute to the synaptic dysfunction observed in neurodegenerative disorders.
Contributions to Oncogenesis and Cancer Progression
Beyond neurodegeneration, impaired zinc homeostasis is increasingly implicated in the development and progression of cancer. nih.govresearchgate.net ZnT-1, as a key regulator of cellular zinc levels, is involved in various aspects of oncogenesis. nih.gov
The expression of ZnT-1 is frequently altered in various types of malignant tumors, although the direction of this change can be tumor-specific. For instance, in human prostate cancer tissues, the mRNA expression level of ZnT-1 is significantly lower compared to benign prostate hyperplasia tissues. nih.gov In contrast, other studies have reported the upregulation of ZnT-1 in prostate cancer and its association with the development and progression of bladder cancer. researchgate.nete-century.us
A comprehensive analysis of 30 cancer types revealed significant overexpression of ZnT-1 in five tumor types, and this overexpression was predictive of a poor prognosis for patient survival. nih.govresearchgate.net In bladder cancer, ZnT-1 was found to be upregulated in a high percentage of cancer samples and was significantly associated with parameters such as histological grade, tumor stage, and recurrence. e-century.us These findings suggest that altered ZnT-1 expression may be a common feature in certain cancers and could serve as a prognostic marker.
| Cancer Type | Observed Change in ZnT-1 Expression | Associated Clinical Outcome |
|---|---|---|
| Prostate Cancer | Decreased mRNA levels (compared to BPH) | - |
| Prostate Cancer | Upregulated | - |
| Bladder Cancer | Upregulated | Associated with higher grade, stage, and recurrence |
| Esophageal Cancer | High levels | Poor clinical outcome |
| Colorectal Adenocarcinoma | High levels | Poor clinical outcome |
| Gastric Adenocarcinoma | High levels | Poor clinical outcome |
| Thymic Carcinoma | High levels | Poor clinical outcome |
In addition to altered expression levels, mutations in the SLC30A1 gene, which encodes ZnT-1, can also contribute to cancer. nih.govresearchgate.net Bioinformatics analyses have revealed a markedly increased frequency of predicted functionally deleterious mutations in ZnT-1 in malignant tumors compared to a healthy population. nih.govresearchgate.net These mutations often occur at a high rate and are classified as loss-of-function (LoF) mutations. nih.gov
Functional assays have confirmed that while wild-type ZnT-1 overexpression leads to low intracellular zinc levels, the overexpression of predicted deleterious ZnT-1 missense mutations fails to reduce intracellular zinc, validating them as LoF mutations. nih.govresearchgate.net Such mutations impair the ability of ZnT-1 to export zinc, leading to an accumulation of intracellular zinc. This disruption of zinc homeostasis can, in turn, contribute to oncogenesis and cancer progression by affecting various cellular processes that are regulated by zinc. nih.govresearchgate.net Therefore, both quantitative (expression levels) and qualitative (mutations) alterations in ZnT-1 can provide a molecular mechanism for impaired zinc homeostasis in cancer. nih.govresearchgate.net
Role in Ischemia-Reperfusion Injury
The protein ZnT-1 plays a significant role in the cellular response to ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs when blood supply returns to tissue after a period of oxygen deprivation. Research indicates that the expression of the ZnT-1 gene is induced following transient forebrain ischemia. nih.gov The primary function of the this compound is to transport zinc ions (Zn²⁺) out of the cell, thereby protecting cells from zinc toxicity. nih.govbiorxiv.org
During an ischemic event, there can be a harmful increase in the intracellular concentration of zinc. nih.govfrontiersin.org This accumulation of zinc is associated with neuronal damage and death. frontiersin.org The induction of ZnT-1 mRNA after ischemia is believed to be a defensive cellular mechanism. nih.gov By actively extruding excess zinc, ZnT-1 may help to mitigate the toxic effects of zinc overload and protect neurons that are vulnerable to ischemic damage. nih.gov If ZnT-1 is not adequately expressed in vulnerable neurons, such as those in the CA1 region of the hippocampus, the accumulated zinc cannot be effectively removed, leading to increased neuronal death. nih.gov
Studies have shown that zinc homeostasis, tightly regulated by transporter families including the ZnT family, is significantly altered in response to hypoxia, a key component of I/R injury. nih.gov While excessive intracellular zinc is detrimental, zinc itself can also play a signaling role and may be involved in cardioprotection against I/R injury. researchgate.net However, the accumulation of zinc during I/R can also promote inflammation, which exacerbates the injury. frontiersin.org The precise balance and role of zinc and its transporters like ZnT-1 are therefore critical in the pathophysiology of ischemia-reperfusion injury.
Association with Other Specific Conditions
Epidermodysplasia Verruciformis
Invalidating mutations in the EVER1 or EVER2 genes are responsible for most cases of EV. medscape.comnih.gov These mutations impair the function of the ZnT-1/EVER complex, leading to an altered intracellular zinc balance, specifically an increase in the concentration of free zinc in the nucleus of squamous epithelial cells. medscape.comnih.gov This altered zinc homeostasis is thought to facilitate the replication of EV-associated HPV types, such as HPV5 and HPV8. medscape.comnih.gov
Interestingly, the oncoprotein E5 from certain high-risk genital HPVs, like HPV16, can bind to the EVER/ZnT-1 complex. nih.govnih.gov This interaction inhibits the complex's normal function, which may lead to the increased free zinc concentrations necessary for the viral life cycle. nih.gov Notably, the genomes of EV-associated HPVs lack a functional E5 protein. nih.gov This suggests that in individuals with functional EVER/ZnT-1 complexes, the absence of E5 in EV-HPVs acts as a host-restriction factor. nih.gov However, in individuals with EV who have mutated EVER genes, the resulting zinc dysregulation allows these E5-lacking viruses to replicate. medscape.comnih.gov
| Interacting Component | Role in Healthy Individuals | Consequence of Dysfunction in EV |
| ZnT-1/EVER1/EVER2 Complex | Regulates intracellular zinc distribution in keratinocytes. nih.govresearchgate.net | Impaired function due to EVER gene mutations. medscape.com |
| Intracellular Zinc | Homeostasis is maintained by the ZnT-1/EVER complex. nih.gov | Increased free zinc concentration in the nucleus. nih.gov |
| EV-HPV | Replication is restricted. nih.gov | Enhanced replication due to favorable zinc environment. medscape.com |
| HPV16 E5 Protein | Binds to and inhibits the ZnT-1/EVER complex. nih.govnih.gov | Not present in EV-HPV genomes. nih.gov |
Primary Aldosteronism (Endocrine Hypertension)
Primary aldosteronism (PA) is the most prevalent form of endocrine hypertension, characterized by the excessive and inappropriate production of aldosterone (B195564) from the adrenal glands. nih.govnih.govnih.gov Recent studies have identified a novel genetic cause for a subset of aldosterone-producing adenomas (APAs) and nodules (APNs), which are common causes of PA. nih.govresearchgate.net These studies have found recurrent somatic mutations in the SLC30A1 gene, which is the gene that encodes the this compound. biorxiv.orgnih.govnih.gov
The identified mutations are typically in-frame deletions, such as p.L51_A57del and p.L49_L55del, located in transmembrane domain II, near the zinc-binding site of the this compound. nih.govnih.govresearchgate.net These mutations are significant because they represent the first time a zinc transporter has been implicated as a driver of aldosterone excess in PA. nih.govnih.gov
Functional analyses of these mutant ZnT-1 proteins have revealed that they cause a pathological influx of sodium ions (Na⁺) into the adrenal cells. nih.govresearchgate.net This aberrant Na⁺ current leads to a depolarization of the cell's resting membrane potential. nih.govnih.gov The depolarization, in turn, triggers the opening of voltage-gated calcium (Ca²⁺) channels, resulting in an increase in the concentration of cytosolic Ca²⁺. nih.govnih.gov Elevated intracellular calcium is a key stimulus for the expression of the CYP11B2 gene (aldosterone synthase) and subsequent aldosterone production. nih.govresearchgate.net
| Mutation Details | Pathophysiological Cascade | Clinical Outcome |
| Gene: SLC30A1 (encodes ZnT-1) nih.govnih.gov | Mutant ZnT-1 causes abnormal Na⁺ influx. nih.govresearchgate.net | Primary Aldosteronism (PA) nih.gov |
| Mutation Type: Somatic in-frame deletions (e.g., p.L51_A57del) nih.govresearchgate.net | Cell membrane depolarization. nih.govnih.gov | Endocrine Hypertension nih.govnih.gov |
| Location: Near zinc-binding site in transmembrane domain II nih.govnih.gov | Opening of voltage-gated Ca²⁺ channels. nih.govnih.gov | Increased serum aldosterone nih.govresearchgate.net |
| Increased cytosolic Ca²⁺ activity. nih.govresearchgate.net | Male dominance observed in cases with these mutations. nih.govresearchgate.net | |
| Stimulation of CYP11B2 mRNA expression and aldosterone production. nih.govnih.gov | Increased 18-oxocortisol (B1195184) concentrations. nih.govresearchgate.net |
This discovery highlights a new mechanism in the molecular pathogenesis of primary aldosteronism, directly linking mutations in a zinc transporter to the dysregulation of ion transport and hormone overproduction that causes endocrine hypertension. nih.govnih.gov
Molecular Interaction Networks of Znt 1 Protein
Interaction with Ion Channels
ZnT-1 has been identified as a significant modulator of several key ion channels, thereby influencing cellular excitability and calcium signaling. Its interactions with L-type and T-type calcium channels, as well as NMDA receptors, are particularly well-documented.
ZnT-1 acts as an endogenous inhibitor of L-type calcium channels (LTCCs) physiology.orgnih.gov. This inhibitory action is not a result of direct interaction with the channel's pore-forming α1-subunit, but rather is mediated through a functional interaction with the regulatory β-subunit of the LTCC nih.gov. Co-immunoprecipitation and fluorescence resonance energy transfer (FRET) studies have confirmed a direct physical association between ZnT-1 and the LTCC β-subunit nih.gov.
The mechanism underlying this inhibition involves a reduction in the surface expression of the LTCC α1-subunit nih.gov. By interacting with the β-subunit, which is crucial for the trafficking of the α1-subunit to the plasma membrane, ZnT-1 effectively decreases the number of functional LTCCs on the cell surface nih.gov. This leads to a reduction in calcium current without altering the channel's intrinsic properties like voltage-dependent steady-state activation nih.gov. The inhibitory effect of ZnT-1 on LTCCs is dependent on the presence of the β-subunit; in its absence, ZnT-1 fails to inhibit the channel nih.gov. Furthermore, excess expression of the β-subunit can counteract the inhibitory effect of ZnT-1 nih.gov.
| ZnT-1 Interaction with LTCC | Key Findings |
| Mechanism of Inhibition | Interaction with the LTCC β-subunit, leading to reduced surface expression of the α1-subunit. nih.gov |
| Effect on Channel Current | Reduction in peak LTCC current. nih.gov |
| Dependence on β-subunit | The inhibitory effect of ZnT-1 is critically dependent on the presence of the LTCC β-subunit. nih.gov |
In contrast to its inhibitory effect on LTCCs, ZnT-1 enhances the activity and surface expression of T-type calcium channels (TTCCs) physiology.orgnih.gov. Specifically, studies have shown that ZnT-1 augments the low-threshold calcium currents mediated by CaV3.1 and CaV3.2 isoforms physiology.orgnih.gov. For instance, in Xenopus oocytes, co-expression of ZnT-1 with CaV3.1 or CaV3.2 resulted in a significant increase in their respective currents physiology.orgnih.gov. A similar enhancement of T-type calcium current was observed in mammalian CHO cells co-expressing CaV3.1 and ZnT-1 physiology.org.
This augmentation of TTCC function is linked to the activation of the Ras-ERK signaling pathway and is associated with an increased trafficking of the channel to the plasma membrane physiology.orgnih.gov. Biotinylation experiments have confirmed that ZnT-1 co-expression leads to an increased surface expression of CaV3.1 channels physiology.org.
| ZnT-1 Interaction with TTCC | Key Findings |
| Effect on Channel Activity | Enhancement of low-threshold calcium currents for CaV3.1 and CaV3.2 isoforms. physiology.orgnih.gov |
| Mechanism of Action | Activation of Ras-ERK signaling, leading to enhanced surface expression of the channel. physiology.orgnih.gov |
| Impact on Channel Trafficking | Increased trafficking of the TTCC to the plasma membrane. physiology.org |
ZnT-1 has been identified as a novel binding partner for the GluN2A subunit of the N-Methyl-D-Aspartate (NMDA) receptor, a key player in excitatory neurotransmission nih.govnih.govresearchgate.net. This interaction is specific to GluN2A-containing NMDA receptors and occurs at the postsynaptic density (PSD) of glutamatergic synapses nih.govnih.gov. The binding site has been mapped to the GluN2A(1390-1464) domain nih.gov.
The formation of the ZnT-1/GluN2A complex is a dynamic process that is regulated by synaptic plasticity nih.govnih.gov. Functionally, this interaction is thought to create a zinc microdomain that modulates NMDA receptor-mediated neurotransmission nih.gov. By transporting zinc from the cytoplasm to the extracellular space in close proximity to the NMDA receptor, ZnT-1 can enhance the tonic zinc inhibition of these receptors nih.govresearchgate.net. Modulation of ZnT-1 expression has been shown to affect dendritic spine morphology and the surface levels of GluN2A, further supporting its role in the dynamics of the excitatory synapse nih.gov.
Interaction with Signal Transduction Pathways
ZnT-1 is not only a modulator of ion channels but also an active participant in intracellular signaling cascades, most notably the Ras-Raf-ERK pathway.
ZnT-1 has been shown to bind to and activate Raf-1 kinase, a key component of the Ras-Raf-ERK signaling cascade physiology.orgnih.gov. This interaction leads to the downstream activation of ERK (extracellular signal-regulated kinase) physiology.orgnih.gov. The C-terminal domain of ZnT-1 is responsible for this interaction with the amino-terminal regulatory portion of Raf-1, promoting its enzymatic activity physiology.org.
The activation of this pathway by ZnT-1 has significant functional consequences. As mentioned earlier, the ZnT-1-mediated enhancement of T-type calcium channel activity is dependent on the activation of Ras-ERK signaling physiology.orgnih.gov. Co-expression of a non-active form of Raf-1 abolishes the ZnT-1-induced augmentation of TTCC currents, confirming the crucial role of this signaling cascade physiology.orgnih.gov.
| ZnT-1 and Ras-Raf-ERK Signaling | Key Findings |
| Interaction Partner | Binds to and activates Raf-1 kinase. physiology.orgnih.gov |
| Signaling Outcome | Activation of the downstream ERK pathway. physiology.orgnih.gov |
| Functional Consequence | Mediates the enhancement of T-type calcium channel activity. physiology.orgnih.gov |
Partnerships with Other Proteins
ZnT-1's interaction network extends to partnerships with other proteins that are critical for its regulatory functions.
The interaction between ZnT-1 and the LTCC β-subunit is a prime example of such a partnership nih.gov. This protein-protein interaction is the molecular basis for the inhibitory effect of ZnT-1 on L-type calcium channels. By binding to the β-subunit, ZnT-1 interferes with its chaperone-like function in trafficking the α1-subunit to the cell surface nih.gov.
Another key partner is Raf-1 kinase . The direct binding of ZnT-1 to Raf-1 is essential for the activation of the Ras-ERK signaling pathway physiology.orgnih.gov. This interaction highlights a zinc-independent function of ZnT-1 in cellular signaling.
Recent studies have also indicated a crosstalk between T-type and L-type calcium channels mediated by ZnT-1 through its interactions with both the calcium channel β2 subunit and Raf-1 kinase nih.govoup.com. The LTCC β-subunit can inhibit the ZnT-1-induced enhancement of TTCC function, which correlates with a reduction in ZnT-1-induced activation of Ras-ERK signaling nih.gov. This suggests that ZnT-1 acts as a mediator, modulating the surface expression and activity of both LTCC and TTCC catalytic subunits through its interactions with these key regulatory proteins nih.govoup.com.
Binding to Calcium Channel Beta-Subunits
ZnT-1 has been identified as a negative regulator of L-type calcium channels (LTCCs). This regulation is not a result of its zinc transport activity but rather a direct protein-protein interaction with the auxiliary β-subunit of the channel. nih.gov This interaction occurs in the endoplasmic reticulum and has significant consequences for the function of the LTCC. nih.gov
The binding of ZnT-1 to the LTCC β-subunit interferes with the latter's chaperone function, which is essential for the proper trafficking of the pore-forming α1-subunit to the plasma membrane. researchgate.net Consequently, the surface expression of the α1-subunit is reduced, leading to a decrease in calcium influx through these channels. nih.govresearchgate.net Research has demonstrated a tight stoichiometric relationship between ZnT-1 and the β-subunit; both an excess and an absence of the β-subunit can abolish the inhibitory effect of ZnT-1 on the LTCC. researchgate.net This indicates that a precise molecular balance is necessary for this regulatory mechanism to function effectively.
Experimental evidence from co-immunoprecipitation and fluorescence resonance energy transfer (FRET) studies has confirmed a direct molecular interaction between ZnT-1 and the LTCC β-subunit. researchgate.net This interaction represents a crucial link between zinc homeostasis and calcium signaling, highlighting a non-canonical, transport-independent role for ZnT-1 in cellular physiology.
| Interacting Protein | Cellular Location of Interaction | Consequence of Interaction |
| L-type calcium channel β-subunit | Endoplasmic Reticulum | Inhibition of LTCC activity |
| Reduced surface expression of the α1-subunit | ||
| Interference with the β-subunit's chaperone function |
Interaction with EVER Proteins
ZnT-1 forms a functional complex with the EVER proteins, EVER1 and EVER2. This interaction is implicated in the pathogenesis of Epidermodysplasia Verruciformis (EV), a rare genetic disorder characterized by an abnormal susceptibility to specific human papillomaviruses (HPVs). nih.govnih.gov The association between ZnT-1 and EVER proteins occurs within the endoplasmic reticulum of keratinocytes. researchgate.netasm.org
The interaction between ZnT-1 and EVER proteins is thought to be part of a natural cellular defense mechanism against certain HPVs. asm.org The oncoprotein E5 of some high-risk HPVs can interact with the EVER/ZnT-1 complex, disrupting its function and potentially creating a cellular environment more favorable for viral replication. nih.gov
| Interacting Proteins | Cellular Location of Interaction | Functional Significance | Experimental Evidence |
| EVER1 and EVER2 | Endoplasmic Reticulum | Regulation of intracellular zinc distribution | Yeast two-hybrid screening |
| Down-regulation of specific transcription factors | GST pull-down assays | ||
| Implicated in Epidermodysplasia Verruciformis | Co-immunoprecipitation |
Complex Formation with TMEM163
ZnT-1 has been shown to form a heterodimeric complex with Transmembrane protein 163 (TMEM163), another protein involved in zinc efflux. nih.govasm.org This interaction suggests a cooperative or modulatory relationship between these two zinc transporters. Evidence for this complex formation comes from co-immunoprecipitation experiments where the expression of tagged versions of both proteins in cultured cells resulted in their co-elution. asm.orgnih.gov
Confocal microscopy has revealed that ZnT-1 and TMEM163 partially co-localize within cells, supporting the idea that they can exist as both homodimers and heterodimers in their respective subcellular locations. nih.govnih.gov The formation of TMEM163/ZnT-1 heterodimers is thought to increase the functional diversity of zinc efflux mechanisms within specific tissues or cell types. nih.gov
Functional zinc flux assays have indicated that the heterodimers exhibit similar efflux capabilities to the homodimeric forms of each transporter. nih.gov The physical interaction between TMEM163 and ZnT-1 monomers, however, appears to be weaker than the interaction that forms TMEM163 homodimers, as suggested by experiments using highly stringent washing conditions. nih.gov
| Interacting Protein | Evidence of Interaction | Subcellular Localization | Proposed Function of Complex |
| TMEM163 | Co-immunoprecipitation | Partial co-localization in subcellular compartments | Increased functional diversity of zinc efflux |
| Confocal microscopy | Cooperative or modulatory role in zinc transport |
Advanced Research Methodologies for Studying Znt 1 Protein
Recombinant Protein Expression and Purification Strategies
Producing sufficient quantities of pure, functional ZnT-1 is the foundational step for detailed biochemical and structural analysis. Given its nature as an integral membrane protein, specialized expression and purification strategies are essential.
Heterologous expression, the production of a protein in a host organism that does not naturally produce it, is the primary method for obtaining large amounts of ZnT-1. The choice of expression system is critical, as membrane proteins often require complex cellular machinery for proper folding and insertion into a membrane.
Yeast Systems: The budding yeast Saccharomyces cerevisiae has proven to be a successful host for the expression of full-length and truncated forms of human ZnT-1 (hZnT1). nih.gov Yeast offers several advantages over bacterial systems for eukaryotic membrane proteins, including the presence of cellular machinery for post-translational modifications and proper protein folding. sdiarticle4.com For successful expression in S. cerevisiae, the hZnT1 gene is often codon-optimized for the yeast host and inserted into specialized expression vectors, such as a modified pDDGFP-2 vector. nih.gov
| Feature | Yeast (e.g., S. cerevisiae) | Bacteria (e.g., E. coli) |
|---|---|---|
| Typical Use for ZnT-1 | Full-length protein | Soluble domains (e.g., C-terminal domain) |
| Post-Translational Modifications | Yes (e.g., glycosylation) | Generally no |
| Protein Folding | Eukaryotic machinery, often aids proper folding | Can lead to inclusion bodies for complex proteins |
| Cost & Production Time | Medium | Low |
| Yield | High | Very High |
Once expressed, ZnT-1 must be extracted from the host cell's membrane and purified. This process is challenging because membrane proteins are inherently hydrophobic and will aggregate and precipitate in aqueous solutions. Detergents are essential tools to overcome this challenge. nih.govagscientific.com
Detergents are amphipathic molecules that can solubilize membrane proteins by forming micelles around their hydrophobic transmembrane domains, effectively creating a mock lipid bilayer environment. agscientific.comresearchgate.net The choice of detergent is crucial for maintaining the protein's structural integrity and biological activity. For the purification of hZnT1 expressed in yeast, a key strategy involves protein extraction in the presence of a detergent combined with cholesteryl hemisuccinate, which has been shown to yield active protein. nih.gov Following solubilization, standard protein purification techniques like affinity chromatography (e.g., using His-tags) and size-exclusion chromatography are employed, with detergents present in all buffers to keep the protein soluble. sigmaaldrich.com
| Detergent Class | Example(s) | Key Characteristics |
|---|---|---|
| Non-ionic | Digitonin, Dodecyl maltoside (DDM) | Mild, break lipid-lipid interactions but not protein-protein interactions. Often preserve protein structure and activity. agscientific.com |
| Ionic | Sodium dodecyl sulfate (B86663) (SDS) | Harsh and denaturing, effective at solubilization but typically unfold the protein. |
| Zwitterionic | CHAPS | Less harsh than ionic detergents but can break protein-protein interactions. agscientific.com |
Functional Assays for Zinc Transport Activity
After successful expression and purification, the functional activity of ZnT-1 must be verified and characterized. This is accomplished through various assays that measure the protein's ability to transport zinc ions across a membrane.
To study the transport mechanism of ZnT-1 in a controlled, cell-free environment, the purified protein is reconstituted into artificial lipid vesicles called proteoliposomes. These assays allow researchers to precisely control the experimental conditions, such as ion gradients and the lipid composition of the membrane.
In a typical assay, purified ZnT-1 is mixed with lipids and detergent. The detergent is then slowly removed, causing the lipids to self-assemble into vesicles with the ZnT-1 protein embedded in the membrane. By creating a pH or ion gradient across the vesicle membrane, the transport activity can be initiated and measured. Such experiments have been crucial in demonstrating that purified, reconstituted hZnT1 functions as a Zn²⁺/H⁺ antiporter, using a proton gradient to drive zinc transport. nih.gov More recent studies have also used proteoliposomes to characterize the calcium dependence of ZnT-1's transport activity. nih.gov
To investigate ZnT-1's function in a more physiological context, zinc transport is measured directly in living cells. These assays typically involve overexpressing ZnT-1 in a cultured cell line, such as HEK293T cells, and then monitoring changes in intracellular zinc concentration using zinc-sensitive fluorescent probes. nih.govnih.gov
Probes like FluoZin-3 or Fura-2 are loaded into the cells, where their fluorescence intensity changes upon binding to free zinc ions. nih.govnih.gov To measure efflux, cells can first be loaded with zinc using an ionophore; the subsequent decrease in fluorescence upon removal of the ionophore is then monitored as a measure of zinc export by ZnT-1. nih.gov These cellular assays have been instrumental in revealing key functional aspects of ZnT-1, including that its activity can modulate zinc influx through L-type calcium channels and that its efflux function is dependent on the presence of extracellular calcium. nih.gov Cell surface biotinylation assays have also been used to show that the amount of this compound on the plasma membrane increases in response to elevated zinc levels, consistent with its role in zinc efflux. nih.gov
Structural Determination Techniques
Understanding the precise mechanism of zinc transport requires a detailed, three-dimensional structure of the this compound. Recent technological advances have made it possible to determine the high-resolution structure of this complex membrane protein.
The primary technique that has successfully revealed the architecture of full-length human ZnT-1 is cryo-electron microscopy (cryo-EM) . nih.govnih.govpdbj.org This powerful method involves flash-freezing purified protein in a thin layer of ice and imaging millions of individual particles with an electron microscope. Computational methods are then used to average these images and reconstruct a high-resolution 3D model.
Cryo-EM studies have provided unprecedented insights into ZnT-1's structure, revealing that it forms a homodimer. nih.govnih.gov Each subunit consists of a transmembrane domain (TMD), which forms the transport channel, a cytosolic domain (CTD), and an extracellular domain (ECD). nih.govpdbj.org Crucially, cryo-EM has captured the ZnT-1 transporter in several different functional states, or conformations, including outward-facing (OF) and inward-facing (IF) states. nih.govpdbj.org By determining the structure under different conditions (e.g., different pH values or in the presence and absence of zinc), researchers can visualize the dynamic conformational changes that are essential for the protein's transport cycle. nih.govpdbj.org
In addition to cryo-EM for the full-length protein, X-ray crystallography has been used to determine the structure of the isolated C-terminal domain (CTD). researchgate.net This has provided a detailed view of the CTD's dimer interface and its zinc-binding site, suggesting it acts as a regulatory element that undergoes conformational changes upon binding zinc. researchgate.net Small-angle X-ray scattering (SAXS) has also been used to confirm that the CTD forms a V-shaped dimer in solution. nih.govresearchgate.net
| Condition | Observed Conformation(s) | Technique | Reference |
|---|---|---|---|
| pH 7.5 (no added Zn²⁺) | Outward-Facing (OF/OF) | Cryo-EM | nih.govpdbj.org |
| pH 6.0 (with Zn²⁺) | Heterogeneous: OF/OF, Inward-Facing (IF/IF), and OF/IF | Cryo-EM | nih.govpdbj.org |
| Apo and Zn²⁺-bound | Conformational change at dimer level | X-ray Crystallography (CTD only) | researchgate.net |
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structures
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for determining the near-atomic resolution structures of membrane proteins like ZnT-1, providing unprecedented insights into its architecture and transport mechanism. nih.gov
Recent studies have successfully employed single-particle cryo-EM to determine the structures of human ZnT-1 (hZnT1) in various functional states. nih.gov These high-resolution structures reveal that hZnT1 forms a homodimer, with each protomer consisting of a transmembrane domain (TMD), a cytosolic domain (CTD), and a unique cysteine-rich extracellular domain (ECD). nih.govpdbj.org The dimerization is facilitated by extensive interactions between all three domains. nih.gov
Cryo-EM has been instrumental in capturing different conformational states of ZnT-1, which are crucial for its function as a zinc/proton exchanger. nih.gov For instance, structures have been determined in both outward-facing (OF) and inward-facing (IF) conformations. nih.govpdbj.org At a pH of 7.5, the protein predominantly adopts an OF conformation. nih.govpdbj.org However, at a lower pH of 6.0 and in the presence of zinc, ZnT-1 exhibits a dynamic equilibrium of various conformations, including OF/OF, OF/IF, and IF/IF states within the dimer. nih.govpdbj.org These structural snapshots provide a basis for understanding the proton-dependent transport cycle of ZnT-1. nih.gov
The quality of the cryo-EM density maps has been high enough to resolve key features, such as the zinc-binding sites within the TMD and the coordination of zinc ions. nih.gov For example, a global resolution of 2.65 Å has been achieved for the zinc-bound outward-facing state, with even higher local resolution at the zinc-binding sites. nih.gov This level of detail allows for confident modeling of the protein structure and sheds light on the specific residues involved in zinc coordination.
| Condition | Predominant Conformation | Key Structural Features | Resolution |
|---|---|---|---|
| pH 7.5, Zn2+-bound | Outward-Facing (OF/OF) | Dimeric structure with extensive domain interactions. Clear density for Zn2+ in the TMD translocation funnel. | 2.65 Å |
| pH 6.0, Zn2+-bound | Mixture of OF/OF, OF/IF, and IF/IF | Demonstrates conformational dynamics and proton-dependence of the transport cycle. | Variable |
| Absence of Zn2+ | Predominantly Outward-Facing (OF) | No zinc chelated in the TMD binding site. | 3.48 Å |
Small-Angle X-ray Scattering (SAXS) for Solution Conformations
SAXS has been applied to study the soluble C-terminal domain (CTD) of human ZnT-1 (hZnT1-CTD). frontiersin.org This technique was crucial in demonstrating that the hZnT1-CTD forms a dimer in solution. frontiersin.org The analysis of the SAXS data was consistent with the formation of a V-shaped core for the dimeric CTD, providing insights into its solution architecture. frontiersin.org This information is vital as the CTD is predicted to play a regulatory role in the transport activity of the full-length protein. nih.gov
The combination of SAXS with other structural and computational methods can validate and refine atomic models. nih.govescholarship.org By comparing experimental SAXS data with theoretical scattering curves calculated from high-resolution structures or predictive models, researchers can assess how well these models represent the protein's conformation in solution. nih.govescholarship.orgnih.gov This hybrid approach is essential for building a comprehensive understanding of the structure-function relationship of ZnT-1.
Molecular Modeling and Simulation Approaches
Computational methods, including molecular dynamics simulations and homology modeling, provide a dynamic and predictive perspective on the structure and function of ZnT-1, complementing experimental data.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. frontiersin.orgresearchgate.net In the context of ZnT-1, all-atom MD simulations have been performed using the high-resolution cryo-EM structures as starting points. nih.gov These simulations, conducted in explicit solvent environments, provide insights into the conformational dynamics and the mechanism of ion translocation that are not readily accessible through static experimental structures. nih.govrupress.org
By simulating the behavior of ZnT-1 under different conditions (e.g., with and without bound zinc), researchers can observe the dynamic changes in the protein structure. nih.gov These simulations have been used to shed light on the proton-dependence of ZnT-1 transport and to analyze the stability of different conformational states. nih.gov For instance, MD simulations can help to understand the subtle local changes, such as transitions between α-helices and 310 helices in the transmembrane segments, which may be critical for the transport cycle. nih.gov
The development of accurate force fields for metal-containing proteins is crucial for the reliability of MD simulations of zinc transporters. frontiersin.org These simulations are essential for proposing and testing hypotheses about the transport mechanism, such as the alternating access model where the transporter switches between inward-facing and outward-facing states to move zinc across the membrane.
Homology Modeling and Structural Predictions
Before high-resolution experimental structures of mammalian ZnT proteins were available, homology modeling was a key approach to gain structural insights. This method relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. researchgate.net
The structures of ZnT family members, including ZnT-1, have been predicted based on the crystal structure of their prokaryotic homolog, the Escherichia coli zinc transporter YiiP. researchgate.net These models predicted a structure with six transmembrane domains and cytosolic N- and C-termini, which has been largely confirmed by the subsequent experimental structures. researchgate.netnih.gov
Homology modeling remains a valuable tool for studying ZnT-1 variants or for predicting the structural consequences of mutations. It can also be used to generate initial models for further investigation by more computationally intensive methods like molecular dynamics simulations, or to guide the design of experiments such as site-directed mutagenesis. nih.gov
Gene Expression and Protein Analysis Techniques
Understanding the regulation of ZnT-1 expression is as important as understanding its structure and function. Various molecular biology techniques are employed to quantify the levels of ZnT-1 mRNA and protein in response to different stimuli, particularly changes in cellular zinc concentrations.
Quantitative mRNA Expression Analysis (e.g., RT-qPCR, Northern Blot)
The expression of the ZnT-1 gene (SLC30A1) is known to be regulated by cellular zinc levels. nih.gov Techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and Northern blotting are commonly used to measure the abundance of ZnT-1 messenger RNA (mRNA). nih.govnih.govresearchgate.netresearchgate.net
Studies using these methods have consistently shown that ZnT-1 mRNA expression is upregulated in response to elevated zinc concentrations. nih.govnih.gov For example, in hepatoma HepG2 cells, treatment with zinc sulfate led to a significant increase in ZnT-1 mRNA levels. nih.gov Similarly, in animal models, dietary zinc supplementation resulted in an approximately 50% increase in intestinal ZnT-1 mRNA. nih.gov An acute oral dose of zinc was shown to up-regulate intestinal ZnT-1 mRNA by as much as 8-fold. nih.gov
Northern blot analysis has also been instrumental in these findings, often revealing multiple transcript sizes for ZnT-1 mRNA, potentially due to mRNA processing. nih.gov These quantitative analyses of gene expression are crucial for elucidating the molecular mechanisms of zinc homeostasis, demonstrating that cells respond to high zinc levels by increasing the expression of the primary zinc efflux transporter, ZnT-1.
| Experimental System | Method | Condition | Observed Change in ZnT-1 mRNA |
|---|---|---|---|
| Hepatoma HepG2 cells | RT-qPCR | 50 μM ZnSO4 treatment | Increased expression, peaking around 3 hours. |
| Rat Intestine (in vivo) | Northern Blot | Zinc-supplemented diet | ~50% increase. |
| Rat Intestine (in vivo) | Northern Blot | Acute oral zinc dose | ~8-fold increase within 2 hours. |
| Rat Liver (in vivo) | Northern Blot | Zinc-supplemented diet | No significant change. |
| Mouse Embryonic Fibroblasts | Northern Blot | 100 μM ZnSO4 treatment | ~12-fold induction in 3 hours. |
Protein-Protein Interaction Mapping
Understanding the proteins that interact with ZnT-1 is crucial for uncovering its regulatory mechanisms and its involvement in broader cellular pathways. Several methodologies are employed to map these interactions.
Yeast Two-Hybrid Screening
The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions. The principle of this assay is based on the reconstitution of a functional transcription factor when two proteins, a "bait" and a "prey," interact. The bait protein is fused to the DNA-binding domain (DBD) of a transcription factor, while the prey protein (from a library of potential interacting partners) is fused to the activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into close proximity, activating the transcription of a reporter gene, which allows for the identification of the interacting prey protein.
While the Y2H system is a widely used and effective method for identifying novel protein interactions, a specific, large-scale screen to identify interaction partners of ZnT-1 has not been extensively reported in the available literature. However, this methodology holds significant potential for future research to systematically screen entire protein libraries for novel ZnT-1 interactors, which could reveal new functional roles and regulatory networks for this important zinc transporter.
Co-Immunoprecipitation Assays
Co-immunoprecipitation (Co-IP) is a robust and widely used technique to identify and validate protein-protein interactions in a cellular context. This method involves using an antibody to pull down a specific protein of interest (the "bait") from a cell lysate. If other proteins are bound to the bait protein, they will also be pulled down as part of a complex. These interacting proteins (the "prey") can then be identified by Western blotting.
Co-IP assays have been successfully used to demonstrate interactions between ZnT-1 and other proteins. For example, a functional interaction between ZnT-1 and the β-subunit of the L-type calcium channel (LTCC) has been demonstrated using this technique. These experiments showed that when ZnT-1 and the LTCC β-subunit are co-expressed in cells, an antibody against one protein can successfully pull down the other, confirming their physical association within the cell. This interaction is thought to be involved in the ZnT-1-mediated inhibition of LTCC activity by reducing the trafficking of the channel's α1-subunit to the cell surface.
| Interacting Partner | Cell System | Functional Implication | Reference |
|---|---|---|---|
| L-type calcium channel (LTCC) β-subunit | HEK293T cells | Inhibition of LTCC activity through reduced surface expression of the α1-subunit. |
Evolutionary Perspectives and Future Research Directions
Conservation and Divergence within the CDF Family across Life Forms
The Cation Diffusion Facilitator (CDF) family, to which ZnT-1 belongs, is a ubiquitous group of metal efflux transporters found in all domains of life, including bacteria, archaea, and eukaryotes, indicating their ancient evolutionary origin. wikipedia.orgnih.gov This widespread presence underscores their fundamental role in maintaining metal homeostasis. rsc.org Structurally, most CDF proteins share a highly conserved two-modular architecture, consisting of a transmembrane domain (TMD) responsible for ion translocation and a cytoplasmic C-terminal domain (CTD). wikipedia.orgnih.gov This fundamental structure is a hallmark of the family's conserved function in metal tolerance and resistance through ion efflux. wikipedia.orgnih.gov
Despite this structural conservation, significant divergence exists within the CDF family, reflecting adaptation to diverse environments and specific physiological needs. Members of the family are broadly classified into three subgroups based on their primary metal specificities: Zn-CDF, Fe/Zn-CDF, and Mn-CDF. researchgate.net This divergence allows organisms to manage the homeostasis of various essential yet potentially toxic divalent metal cations. rsc.org Furthermore, research has uncovered exceptions to the standard CDF architecture. For instance, a subfamily of CDF transporters lacking the C-terminal domain has been identified in the marine bacterium Maricaulis maris, challenging the previously held belief that the CTD was an indispensable feature of all CDF proteins. wikipedia.orgnih.gov In eukaryotes, while most CDF members have six transmembrane helices, some, like ZnT5, exhibit more complex structures with up to 12 predicted transmembrane segments, indicating functional diversification within higher organisms. wikipedia.org This blend of a conserved core function and structural and substrate-specific divergence highlights the evolutionary adaptability of the CDF family in managing cellular metal ion concentrations across all life forms.
| Feature | Conservation | Divergence |
| Distribution | Ubiquitous across bacteria, archaea, and eukaryotes. wikipedia.orgnih.gov | Specific paralogues show tissue-specific expression in mammals (e.g., ZnT3 in the brain). nih.gov |
| Core Structure | Typically consists of a Transmembrane Domain (TMD) and a C-terminal Domain (CTD). wikipedia.orgnih.gov | A CTD-lacking subfamily exists in some bacteria. wikipedia.orgnih.gov Eukaryotic members can have a variable number of transmembrane helices. wikipedia.org |
| Primary Function | Efflux of divalent metal cations from the cytoplasm to maintain homeostasis. wikipedia.orgrsc.org | Substrate specificity varies, leading to subgroups like Zn-CDF, Fe/Zn-CDF, and Mn-CDF. researchgate.net |
| Evolutionary Origin | Considered to be of ancient origin, present in all domains of life. nih.govrsc.org | Diversification has led to ten distinct ZnT transporters (ZnT1-10) in humans. nih.govrsc.org |
Unresolved Aspects of ZnT-1 Protein Function and Regulation
Despite being the first mammalian zinc transporter identified, several aspects of ZnT-1's function and regulation remain enigmatic. nih.gov While its role as a plasma membrane zinc exporter is well-established from overexpression studies, its precise contribution to zinc homeostasis in a whole-animal context is not fully understood. pnas.orgnih.gov A key unresolved issue lies in its regulation. Studies have shown a disconnect between ZnT-1 mRNA and protein levels in response to changes in dietary zinc, suggesting that complex post-transcriptional or post-translational mechanisms are at play beyond simple transcriptional upregulation by MTF-1. pnas.orgnih.govnih.gov
The exact molecular mechanisms governing ZnT-1's transport activity are still under investigation. dntb.gov.ua For years, it was presumed to be a Zn²⁺/H⁺ antiporter, a common mechanism for CDF proteins. embopress.org However, recent evidence suggests it may function as a Zn²⁺/Ca²⁺ exchanger, a controversial finding that requires further validation to unveil the precise coupling mechanism. embopress.orgnih.govembopress.org The regulatory role of the C-terminal domain (CTD) is another area of active research; while it is known to be a key modulator, the specifics of how its conformational changes upon zinc binding regulate transport are still being detailed. nih.gov
Furthermore, post-translational modifications of ZnT-1 are known to occur, but their functional significance is not entirely clear. For example, ZnT-1 is N-glycosylated at asparagine residue 299, a modification that appears to regulate the protein's stability but not its zinc efflux capabilities or subcellular localization. nih.govnih.gov The broader implications of this and other potential modifications for the protein's "moonlighting" functions—such as its interaction with signaling proteins like RAF-1 or L-type calcium channels—are yet to be fully explored. nih.gov Finally, a fundamental question remains regarding how zinc is specifically delivered from intracellular stores or chaperones to the transporter for efflux, a critical gap in understanding the complete zinc homeostatic network. nih.gov
| Unresolved Question | Current Understanding | Future Research Direction |
| In Vivo Homeostatic Role | Proposed as a zinc exporter based on cell culture studies. pnas.org | Elucidating its precise role and importance in intact animal models under various physiological conditions. nih.gov |
| Regulation Discrepancy | mRNA levels respond to zinc, but protein levels do not always correlate, suggesting additional regulatory layers. pnas.orgnih.gov | Investigating post-transcriptional, translational, and protein degradation pathways (e.g., endocytosis, proteasomal/lysosomal degradation). nih.gov |
| Ion Exchange Mechanism | Traditionally thought to be a Zn²⁺/H⁺ antiporter, but recent evidence suggests a Zn²⁺/Ca²⁺ exchange mechanism. embopress.orgnih.gov | Definitive confirmation of the coupled ion(s) and the stoichiometry of the exchange reaction. |
| Role of Post-Translational Modifications | N-glycosylation at Asn299 affects protein stability but not its primary transport function. nih.govnih.gov | Identifying other modifications and understanding how they impact ZnT-1's stability, localization, and interaction with other proteins. |
| Mechanism of Zinc Delivery | It is unknown how cytosolic zinc is specifically targeted and delivered to ZnT-1 for transport. nih.gov | Identifying potential zinc chaperones or protein-protein interactions that facilitate substrate delivery to the transporter. |
Prospects for Mechanistic Elucidation of Disease Pathogenesis
Dysfunction in human CDF proteins, including the ten ZnT members, is increasingly linked to a variety of severe diseases, positioning ZnT-1 as a protein of significant clinical interest. rsc.org Aberrant ZnT-1 expression or function has been implicated in multiple pathophysiological processes, including Alzheimer's disease, cancer, obesity, and diabetes. nih.gov Understanding the precise molecular mechanisms by which ZnT-1 contributes to these conditions is a critical frontier in medical research. For instance, its role in protecting neurons from ischemic brain injury is an area of active investigation, with studies suggesting that ZnT-1's ability to export excess zinc may prevent excitotoxicity. nih.govresearchgate.net
Future research will likely focus on dissecting the specific pathways through which ZnT-1 exerts its influence. Its interaction with EVER proteins, for example, may be central to the pathogenesis of the rare skin disease Epidermodysplasia verruciformis, and elucidating this interaction could provide therapeutic targets. nih.gov Similarly, the connection between ZnT-1, its regulation of the RAS-ERK signaling pathway via RAF-1, and cellular protection during ischemia-reperfusion events in the heart presents a promising avenue for developing cardioprotective strategies. nih.govresearchgate.net A deeper mechanistic understanding of how ZnT-1 dysfunction leads to cellular zinc dysregulation in specific tissues will be crucial for clarifying its role in the initiation and progression of these complex diseases. This knowledge could pave the way for novel diagnostic markers and therapeutic interventions aimed at restoring normal zinc homeostasis.
| Associated Disease/Condition | Potential Mechanism Involving ZnT-1 | Future Research Focus |
| Neurodegenerative Diseases (e.g., Alzheimer's) | Aberrant expression may contribute to zinc dyshomeostasis, which is linked to amyloid plaque formation and neuronal death. nih.gov | Clarifying the role of ZnT-1 in zinc management within specific neuronal populations and its impact on disease progression. |
| Ischemic Injury (Brain & Heart) | Exports excess intracellular zinc, potentially protecting cells from zinc-mediated toxicity and apoptosis following ischemia-reperfusion. nih.govresearchgate.net | Investigating the signaling pathways (e.g., RAF-1/ERK) modulated by ZnT-1 during ischemic events to identify therapeutic targets. researchgate.net |
| Cancer | Altered ZnT-1 expression has been noted in various cancers, potentially affecting cell proliferation and survival. nih.gov | Determining whether ZnT-1 acts as a tumor promoter or suppressor in different cancer types and the underlying mechanisms. |
| Diabetes and Obesity | ZnT-1 dysfunction is linked to metabolic disorders, possibly through its role in overall zinc homeostasis which is critical for insulin (B600854) function. nih.gov | Elucidating the specific contribution of ZnT-1 to metabolic regulation in tissues like the pancreas and adipose. |
| Epidermodysplasia Verruciformis | Interaction with EVER proteins may be involved in the pathogenesis of this genetic skin disorder. nih.gov | Mechanistic studies of the ZnT-1/EVER protein complex and its role in keratinocyte function. |
Development of Advanced Research Tools and Models
Progress in understanding the complex biology of ZnT-1 is heavily reliant on the continuous development of sophisticated research tools and models. A significant breakthrough has been the application of cryo-electron microscopy (cryo-EM), which has enabled the determination of high-resolution structures of human ZnT1 in various functional states. nih.govembopress.org These structural snapshots provide unprecedented insight into the transporter's dynamics and the alternating access mechanism of ion transport, forming a basis for targeted functional studies. nih.govcreative-biostructure.com
The development of highly specific molecular tools has also been crucial. The generation of monoclonal antibodies (mAbs) that can reliably detect endogenous ZnT-1 has overcome previous challenges in protein characterization, allowing for more accurate studies of its expression and localization. nih.gov Concurrently, the use of CRISPR/Cas9 genome editing to create specific ZnT-1 knockout cell lines has provided clean systems for dissecting its cellular functions without the confounding effects of protein overexpression. nih.gov
To understand its systemic importance, researchers utilize advanced animal models. For example, the finding that homozygous znt1 knockout in mice results in early embryonic lethality highlights the protein's essential role in development. nih.gov At the cellular level, combining cell-based in vivo assays with reconstituted in vitro systems using proteoliposomes allows for detailed investigation of transport kinetics and ion coupling. nih.gov Furthermore, the use of genetically encoded tools, such as fusing ZnT-1 to fluorescent proteins like mCherry, enables real-time visualization of the transporter's trafficking and localization within living cells, offering dynamic insights that complement static structural data. nih.gov These integrated approaches are essential for building a comprehensive model of ZnT-1 function from the atomic to the organismal level.
| Research Tool/Model | Application in ZnT-1 Research | Key Insights Gained |
| Cryo-Electron Microscopy (Cryo-EM) | Determination of near-atomic resolution structures of the this compound in different conformations. nih.govembopress.orgnews-medical.net | Visualization of the homodimeric structure, ion-binding sites, and conformational changes related to the transport cycle. nih.govembopress.org |
| CRISPR/Cas9 Genome Editing | Creation of ZnT-1 knockout cell lines (e.g., in HAP1, PANC1 cells). nih.gov | Allows for precise study of the functional consequences of ZnT-1 loss, such as altered zinc sensitivity and signaling. nih.gov |
| Monoclonal Antibodies (mAbs) | Specific detection of endogenous this compound in cells and tissues. nih.gov | Enables accurate characterization of protein levels, subcellular localization (e.g., basolateral membrane), and post-translational modifications. nih.gov |
| Knockout Mouse Models | Generation of mice with a non-functional znt1 gene. nih.gov | Revealed that ZnT-1 is essential for embryonic development, demonstrating its critical physiological importance. nih.gov |
| Proteoliposome-based Assays | Reconstitution of purified this compound into artificial lipid vesicles for in vitro transport studies. nih.gov | Provides a controlled system to directly measure ion transport and determine the specific ions coupled to the exchange process (e.g., H⁺ vs. Ca²⁺). nih.gov |
| Fluorescent Protein Fusions | Tagging ZnT-1 with proteins like mCherry or GFP. nih.gov | Enables live-cell imaging to track the dynamic localization and trafficking of the transporter in response to various stimuli. |
Q & A
Q. What is the primary physiological role of ZnT-1 in cellular zinc homeostasis?
ZnT-1 functions as a zinc efflux transporter, reducing intracellular zinc toxicity by exporting excess zinc across the plasma membrane. It is ubiquitously expressed and co-localizes with chelatable zinc in the brain, suggesting neuroprotective roles . Methodologically, its activity can be assessed using immunofluorescence (to localize basolateral expression in enterocytes) and Western blotting (to quantify protein levels in tissues like the intestine and liver) .
Q. How is ZnT-1 expression regulated by dietary zinc levels?
ZnT-1 expression is upregulated during zinc excess (e.g., acute oral zinc doses increase intestinal mRNA by 8-fold) and downregulated during deficiency. However, regulation varies by tissue: hepatic ZnT-1 protein increases 5-fold post-acute dosing without mRNA changes, suggesting post-transcriptional control . Key methods include qPCR for mRNA analysis and dietary intervention models in rodents to mimic zinc overload or deficiency .
Q. What experimental models are suitable for studying ZnT-1's neuroprotective roles?
Primary neuron/astrocyte cultures and heterologous expression systems (e.g., HEK-293 cells) are used to evaluate ZnT-1's ability to attenuate zinc influx via L-type Ca²⁺ channels. siRNA knockdown in astrocytes or neurons can confirm its role in reducing zinc-induced cytotoxicity .
Advanced Research Questions
Q. How does ZnT-1 modulate L-type Ca²⁺ channels, and what methodological challenges arise in studying this interaction?
ZnT-1 inhibits Zn²⁺ and Ca²⁺ influx through L-type channels, independent of its transporter function. This is demonstrated via heterologous co-expression in HEK-293 cells and calcium/zinc imaging . Challenges include the lack of direct protein-protein interaction evidence; co-immunoprecipitation attempts have failed, suggesting indirect regulation (e.g., via Raf-1 signaling) .
Q. How can contradictions in ZnT-1 expression data under dietary zinc manipulation be resolved?
Discrepancies exist between species (e.g., ZnT-1 mRNA increases in zinc-supplemented mice but decreases in humans) and tissues (intestinal vs. hepatic responses). Methodological solutions include:
Q. What statistical approaches are recommended for correlating ZnT-1 expression with clinical parameters like Gleason scores in prostate cancer?
For normally distributed data (e.g., ZnT-1 expression in Gleason ≤7 vs. >7 tumors), use independent T-tests. For non-normal distributions (e.g., ZIP-1 expression), apply Mann-Whitney tests. Correlation analyses (Pearson for linear relationships, Spearman for non-parametric) are suitable for linking ZnT-1 to Caspase-3 activation or Gleason scores . ImageJ-based semi-automated cell counting ensures reproducibility in immunohistochemical analyses .
Q. What is the significance of ZnT-1's interaction with the EVER complex in keratinocytes?
The ZnT-1/EVER complex suppresses AP-1 and Fos transcription factors, impacting HPV susceptibility. Mutations in EVER1/EVER2 disrupt this complex, leading to zinc dysregulation and beta-HPV infections. Methodologically, yeast two-hybrid assays and gene silencing in keratinocytes validate these interactions .
Q. How does ZnT-1's role in neurodegenerative diseases vary across disease stages?
In Alzheimer’s disease (AD), ZnT-1 levels decrease in mild cognitive impairment (MCI) but increase in late-stage AD, correlating with Braak staging. Techniques like Western blotting of hippocampal tissues and immunohistochemistry for neuronal localization are critical. These findings suggest stage-specific compensatory mechanisms to manage zinc dyshomeostasis .
Methodological Best Practices
Q. What experimental design considerations are essential for ZnT-1 studies?
- Ethics : Obtain approval from institutional biosafety/ethics committees for animal or human tissue studies .
- Reproducibility : Detail zinc dosing protocols, tissue collection timelines, and antibody validation steps (e.g., Western blot controls for ZnT-1’s 42-kDa intestinal vs. 36-kDa hepatic isoforms) .
- Data reporting : Use standardized units (e.g., μM zinc concentrations) and report significance levels (p-values) with effect sizes .
Q. How can researchers address small sample size limitations in ZnT-1 clinical studies?
In prostate cancer studies with limited benign prostatic hyperplasia (BPH) samples, combine multiple cohorts or use meta-analyses of public datasets (e.g., TCGA). Transparently report limitations in statistical power and validate findings with functional assays (e.g., zinc flux measurements in vitro) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
